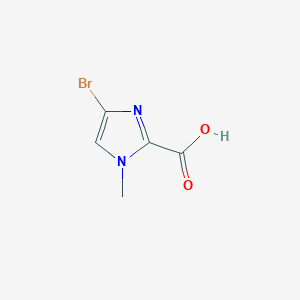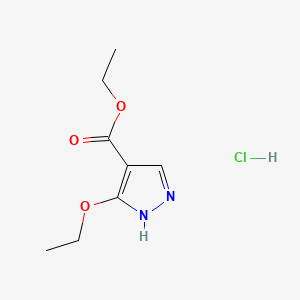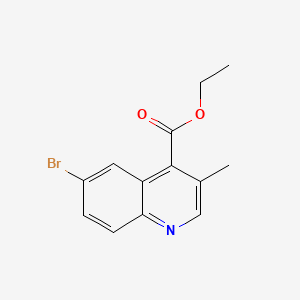![molecular formula C11H12ClNO3S B13458859 Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a dimethylcarbamoyl sulfanyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, which is esterified to form methyl 3-chlorobenzoate.
Formation of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is prepared by reacting dimethylamine with phosgene or its derivatives.
Thioester Formation: The dimethylcarbamoyl chloride is then reacted with a thiol compound to form the dimethylcarbamoyl sulfanyl group.
Final Coupling: The dimethylcarbamoyl sulfanyl group is coupled with methyl 3-chlorobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The dimethylcarbamoyl sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and ester groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-chlorobenzoate: Lacks the dimethylcarbamoyl sulfanyl group, making it less versatile in chemical reactions.
Methyl 4-[(dimethylcarbamoyl)sulfanyl]benzoate: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Dimethylcarbamoyl chloride: Used as a reagent in the synthesis of various carbamates but lacks the ester and chloro groups.
Uniqueness
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H12ClNO3S |
|---|---|
Molekulargewicht |
273.74 g/mol |
IUPAC-Name |
methyl 3-chloro-4-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H12ClNO3S/c1-13(2)11(15)17-9-5-4-7(6-8(9)12)10(14)16-3/h4-6H,1-3H3 |
InChI-Schlüssel |
IVHWRNVEGVNHQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
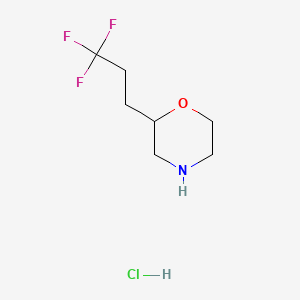

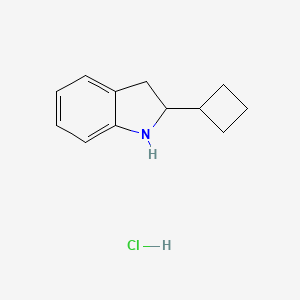
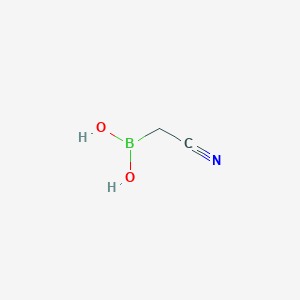
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
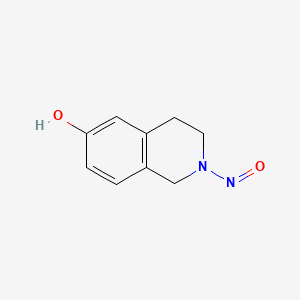
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
